molecular formula C19H14N2 B11758538 3-Methyl-2-phenylbenzo[f]quinoxaline

3-Methyl-2-phenylbenzo[f]quinoxaline

Cat. No.: B11758538
M. Wt: 270.3 g/mol
InChI Key: IUCUPERWBOXQIO-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylbenzo[f]quinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and industrial chemistry. The structure of this compound consists of a fused benzene and pyrazine ring system with a methyl group at the 3-position and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-phenylbenzo[f]quinoxaline typically involves the condensation of o-phenylenediamine with a suitable diketone or aldehyde. One common method is the reaction of o-phenylenediamine with 2-phenyl-3-methylquinoxaline-2,3-dione under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the product is obtained after purification by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-phenylbenzo[f]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroquinoxalines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-2-phenylbenzo[f]quinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections.

    Industry: Utilized in the development of organic semiconductors, dyes, and pigments due to its electronic properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenylbenzo[f]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it can bind to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation. This makes it a potential candidate for anticancer therapy. Additionally, its ability to intercalate into DNA and disrupt replication processes contributes to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a similar fused benzene and pyrazine ring system.

    2-Phenylquinoxaline: Lacks the methyl group at the 3-position.

    3-Methylquinoxaline: Lacks the phenyl group at the 2-position.

Uniqueness: 3-Methyl-2-phenylbenzo[f]quinoxaline is unique due to the presence of both the methyl and phenyl groups, which can influence its electronic properties and biological activity. This dual substitution pattern can enhance its ability to interact with various biological targets and improve its solubility and stability compared to its unsubstituted or singly substituted analogs .

Properties

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

3-methyl-2-phenylbenzo[f]quinoxaline

InChI

InChI=1S/C19H14N2/c1-13-18(15-8-3-2-4-9-15)21-19-16-10-6-5-7-14(16)11-12-17(19)20-13/h2-12H,1H3

InChI Key

IUCUPERWBOXQIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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